

# Synthesis and characterization of N-Desmethyl Sildenafil-d8

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## Compound of Interest

Compound Name: *N*-Desmethyl Sildenafil-d8

Cat. No.: B562590

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An In-depth Technical Guide to the Synthesis and Characterization of **N-Desmethyl Sildenafil-d8**

## Abstract

This technical guide provides a comprehensive overview of **N-Desmethyl Sildenafil-d8**, the deuterated stable isotope-labeled analog of N-Desmethyl Sildenafil. N-Desmethyl Sildenafil is the primary active metabolite of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The incorporation of deuterium atoms into the N-Desmethyl Sildenafil structure makes it an ideal internal standard for quantitative bioanalytical studies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in therapeutic drug monitoring and pharmacokinetic research.[3][4] This document details the synthesis pathway, characterization data, and a typical analytical workflow utilizing this compound.

## Physicochemical Properties

**N-Desmethyl Sildenafil-d8** is characterized by the stable isotope labeling of the piperazine ring. This labeling results in a mass shift from the unlabeled compound, which is essential for its use as an internal standard, without significantly altering its chemical properties.[4][5]

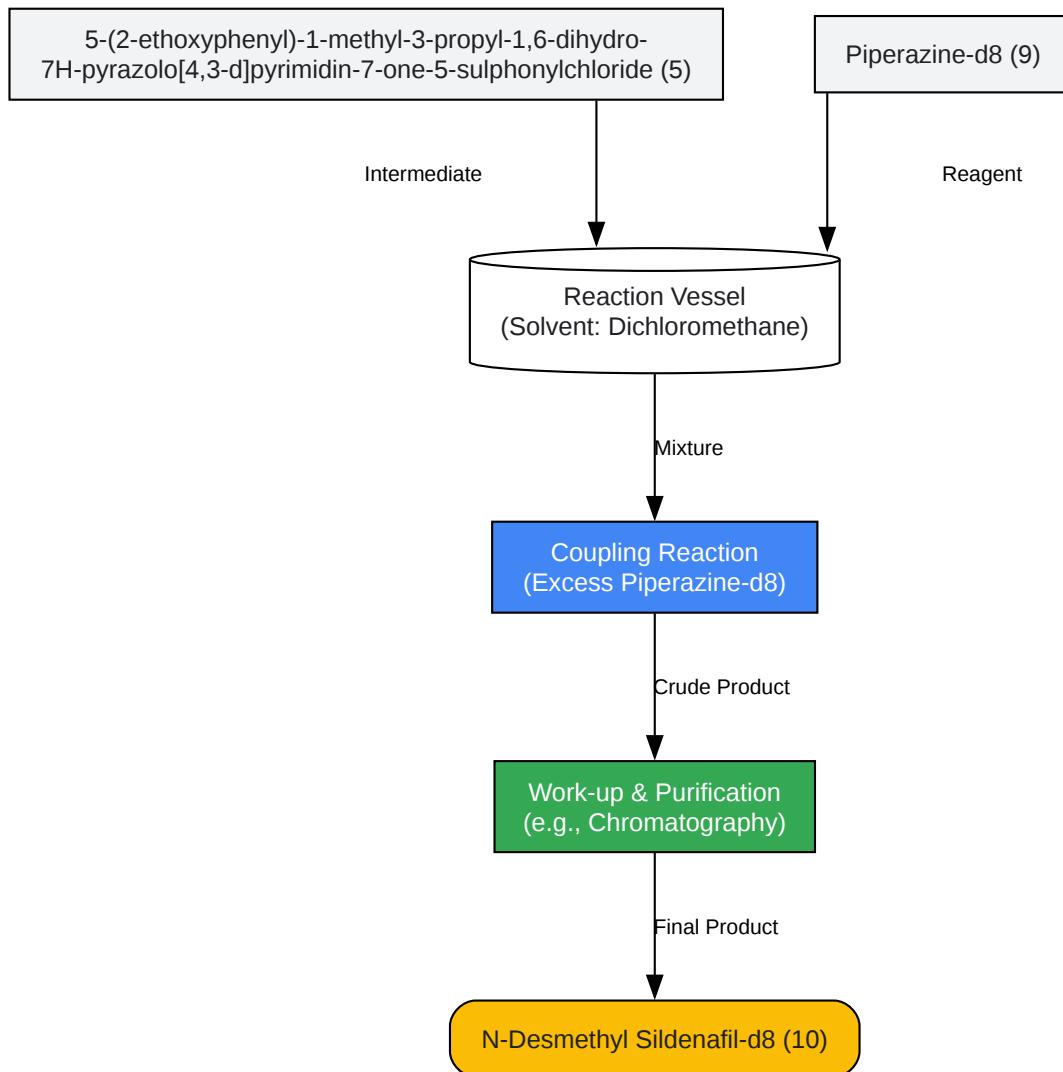
Property	Value	Reference
Chemical Name	5-[2-Ethoxy-5-(1-piperazinyl-d8-sulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one	[6]
Synonyms	Desmethylsildenafil-d8, UK 103320-d8	[7]
CAS Number	1185168-06-2	[8][9]
Molecular Formula	C <sub>21</sub> H <sub>20</sub> D <sub>8</sub> N <sub>6</sub> O <sub>4</sub> S	[5][8][9]
Molecular Weight	468.6 g/mol	[8][9]
Purity	>95% (HPLC)	[8][9]
Appearance	White to off-white solid	[10]
Storage Temperature	-20°C	[8][9]

## Synthesis of N-Desmethyl Sildenafil-d8

The synthesis of **N-Desmethyl Sildenafil-d8** involves the reaction of the key intermediate, 2-ethoxyphenyl-pyrazolo[4,3-d]pyrimidin-7-one-5-sulphonylchloride, with deuterated piperazine. [11] This method ensures the specific incorporation of eight deuterium atoms onto the piperazine ring.

## Synthetic Workflow

The logical flow for the synthesis is outlined below, starting from the key sulfonyl chloride intermediate and commercially available piperazine-d8.

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Caption: Synthetic workflow for **N-Desmethyl Sildenafil-d8**.

## Experimental Protocol

The following protocol is adapted from the synthetic approach described by Bolla, R. S., & Viswanath, I. V. K. (2018).[\[11\]](#)

- Reaction Setup: To a solution of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one-5-sulphonylchloride (Intermediate 5) in a suitable aprotic solvent (e.g., dichloromethane), add an excess of piperazine-d8 (Intermediate 9).
- Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or LC-MS.
- Work-up: Upon completion, the reaction mixture is typically washed with water to remove any excess piperazine salts. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure to yield the crude product. The crude **N-Desmethyl Sildenafil-d8** (Compound 10) is then purified using column chromatography to achieve the desired purity (>95%).
- Final Characterization: The final product is characterized by Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity, purity, and isotopic enrichment.

## Characterization

The identity and purity of **N-Desmethyl Sildenafil-d8** are confirmed using several analytical techniques. The primary methods are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for structural confirmation and isotopic labeling verification.

## Mass Spectrometry

Mass spectrometry is critical for confirming the successful synthesis and deuteration. In tandem MS (MS/MS) analysis, the compound is ionized, and a specific parent ion (precursor ion) is

selected and fragmented to produce daughter ions (product ions). This transition is highly specific to the molecule's structure.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Reference
N-Desmethyl Sildenafil-d8	469.4	283.4	ESI Positive	<a href="#">[3]</a>
N-Desmethyl Sildenafil (unlabeled)	461.3	283.4	ESI Positive	<a href="#">[3]</a>
Sildenafil-d8	483.4	283.4	ESI Positive	<a href="#">[3]</a>
Sildenafil (unlabeled)	475.2	283.4	ESI Positive	<a href="#">[3]</a>

ESI: Electrospray Ionization

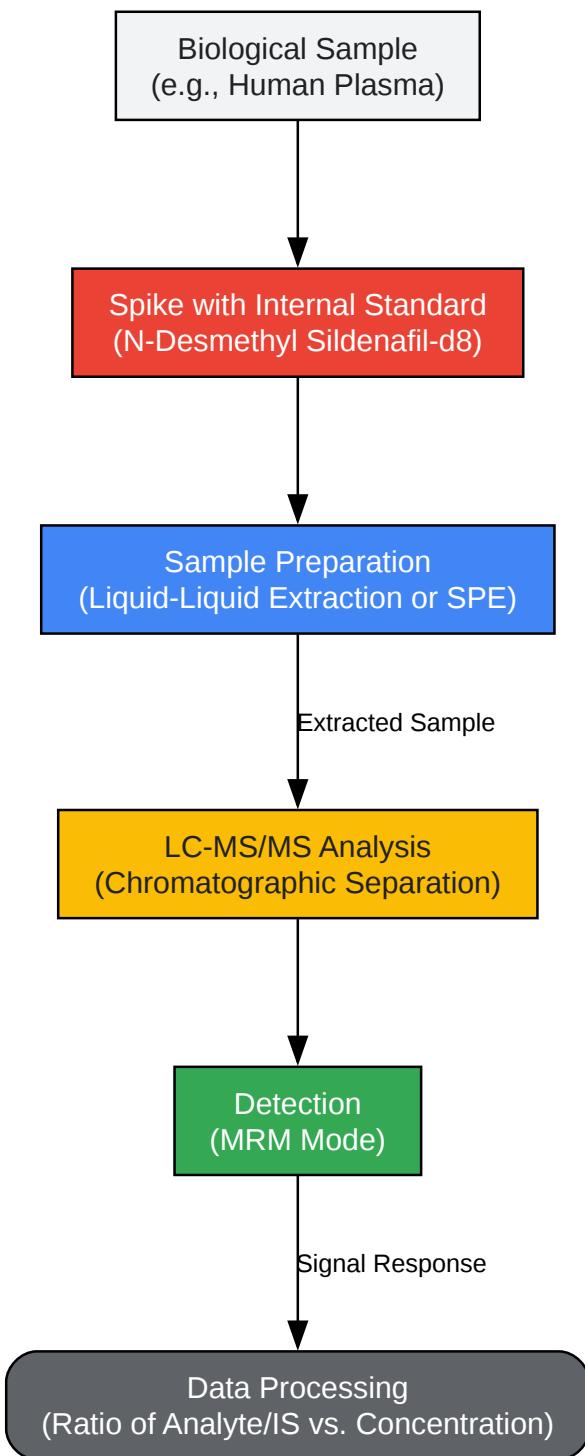
The mass shift of +8 Da compared to the unlabeled N-Desmethyl Sildenafil confirms the incorporation of eight deuterium atoms.

## Application in Bioanalytical Methods

The primary application of **N-Desmethyl Sildenafil-d8** is as an internal standard for the accurate quantification of N-Desmethyl Sildenafil in biological matrices like human plasma.[\[3\]](#) [\[12\]](#)

## Analytical Workflow for Quantification

The workflow involves sample preparation, chromatographic separation, and detection by tandem mass spectrometry.

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Caption: Bioanalytical workflow using an internal standard.

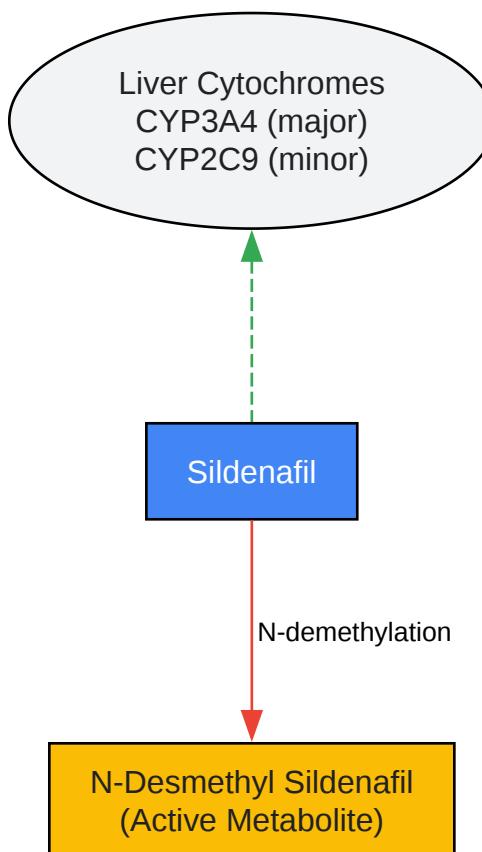
## Experimental Protocol: LC-MS/MS Quantification

This protocol is a generalized procedure based on published methods for analyzing Sildenafil and its metabolite in plasma.[\[3\]](#)

- Sample Preparation: A known volume of plasma sample is aliquoted. A precise amount of **N-Desmethyl Sildenafil-d8** solution (internal standard) is added.
- Extraction: The analytes (N-Desmethyl Sildenafil and the d8-internal standard) are extracted from the plasma matrix using liquid-liquid extraction (LLE) with an organic solvent or solid-phase extraction (SPE).
- Chromatography: The extracted sample is injected into an HPLC system, typically with a C18 column. An isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer) is used to separate the analyte from other matrix components.[\[3\]](#)
- Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) positive mode. The specific precursor-to-product ion transitions for both the analyte ( $461.3 \rightarrow 283.4$ ) and the internal standard ( $469.4 \rightarrow 283.4$ ) are monitored.[\[3\]](#)
- Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in prepared standards. The concentration of N-Desmethyl Sildenafil in the unknown samples is then determined from this curve.

## Sildenafil Metabolism

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent, CYP2C9. The principal metabolic pathway is N-demethylation of the piperazine moiety, which produces N-Desmethyl Sildenafil.[\[2\]](#)[\[10\]](#)



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Caption: Metabolic pathway of Sildenafil to its active metabolite.

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